molecular formula C18H16IN3O3S B2676499 ethyl 3-cyano-2-(2-iodobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 864927-13-9

ethyl 3-cyano-2-(2-iodobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Cat. No.: B2676499
CAS No.: 864927-13-9
M. Wt: 481.31
InChI Key: MPNWOJICYYPIAZ-UHFFFAOYSA-N
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Description

Ethyl 3-cyano-2-(2-iodobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a synthetic small molecule featuring a thieno[2,3-c]pyridine core substituted with a cyano group at position 3, a 2-iodobenzamido moiety at position 2, and an ethyl ester at position 4. The iodine atom in the benzamido group confers steric bulk and electron-deficient properties, distinguishing it from analogs with smaller or electron-rich substituents. This compound is of interest in medicinal chemistry due to its structural similarity to microtubule-targeting agents and adenosine receptor modulators .

Properties

IUPAC Name

ethyl 3-cyano-2-[(2-iodobenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16IN3O3S/c1-2-25-18(24)22-8-7-11-13(9-20)17(26-15(11)10-22)21-16(23)12-5-3-4-6-14(12)19/h3-6H,2,7-8,10H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPNWOJICYYPIAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=CC=C3I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16IN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-cyano-2-(2-iodobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thienopyridine Core: The initial step involves the cyclization of a suitable precursor, such as a 2-aminothiophene derivative, with a pyridine derivative under acidic or basic conditions to form the thienopyridine core.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a cyanating agent like sodium cyanide or potassium cyanide.

    Amidation: The 2-iodobenzamide moiety is introduced through an amidation reaction, where the thienopyridine core reacts with 2-iodobenzoic acid or its derivatives in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienopyridine core, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The iodinated benzamide moiety can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, catalytic hydrogenation.

    Nucleophiles: Amines, thiols.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of the cyano group to primary amines.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

Structural Features

The compound features:

  • A thienopyridine core , which is a fused heterocyclic system.
  • A cyano group that enhances reactivity.
  • An iodinated benzamide moiety , which may contribute to biological activity.

Medicinal Chemistry

Ethyl 3-cyano-2-(2-iodobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate serves as a precursor for the synthesis of potential therapeutic agents. Its unique structure allows for modifications that can lead to the development of:

  • Anti-cancer drugs : The compound has shown cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent.
  • Anti-inflammatory agents : Its structural components suggest possible interactions with inflammatory pathways.

Biological Studies

This compound is utilized in biological research to investigate:

  • Interactions with biological targets : Studies focus on how thienopyridine derivatives interact with enzymes and receptors. The cyano and iodinated groups are critical for binding to active sites.

Chemical Biology

In chemical biology, this compound is employed to design:

  • Molecular probes : These probes are used for imaging and diagnostic purposes in biological systems.

Industrial Applications

The compound’s unique structure makes it a candidate for developing novel materials with specific electronic or optical properties. This includes potential applications in:

  • Organic electronics
  • Photovoltaics

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The findings are summarized in the following table:

Cell LineIC50 (μM)
A5491.06 ± 0.16
MCF-71.23 ± 0.18
HeLa2.73 ± 0.33

These values indicate that the compound has potent inhibitory effects on cell proliferation in these cancer models.

Structure–Activity Relationship (SAR)

Research into the structure–activity relationship suggests that modifications to the phenylacetamido group can influence biological activity. Variants with different substituents have been synthesized and tested for their inhibitory effects against specific molecular targets such as c-Met kinase.

Mechanism of Action

The mechanism of action of ethyl 3-cyano-2-(2-iodobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The cyano group and iodinated benzamide moiety are crucial for binding to active sites, potentially inhibiting enzyme activity or modulating receptor function. The thienopyridine core can interact with hydrophobic pockets within proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

  • Electron-Deficient vs. In contrast, the trimethoxyphenyl group in mimics colchicine’s structure, enabling potent microtubule depolymerization.
  • Steric Effects: The 2-iodo substituent introduces steric hindrance, which may reduce binding affinity compared to smaller groups (e.g., methyl or amino) but improve selectivity for specific targets .

Insights :

  • The absence of iodine in and correlates with higher antitubulin potency, suggesting steric bulk may hinder target engagement in the iodine-substituted analog.
  • The dimethylamino group in likely enhances blood-brain barrier penetration, making it suitable for CNS applications .

Key Points :

  • The iodine atom increases molecular weight and lipophilicity (logP), which may affect bioavailability and metabolic clearance .
  • Safety data for analogs (e.g., ) emphasize standard laboratory handling, but iodine-specific risks (e.g., radiolabeling hazards) require additional scrutiny.

Biological Activity

Ethyl 3-cyano-2-(2-iodobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant case studies concerning this compound.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The synthesis pathway can include:

  • Formation of Thieno[2,3-c]pyridine Framework : This is achieved through cyclization reactions involving appropriate thiophene and pyridine derivatives.
  • Introduction of Functional Groups : The incorporation of the cyano and iodobenzamide groups is critical for enhancing the compound's biological activity.

The detailed synthetic route can be found in literature discussing related compounds and methodologies .

Anticancer Properties

Recent studies have indicated that compounds similar to ethyl 3-cyano-2-(2-iodobenzamido)-4,5-dihydrothieno[2,3-c]pyridine exhibit significant anticancer activities. For example:

  • Mechanism of Action : These compounds may induce apoptosis in cancer cells by activating specific signaling pathways or inhibiting key proteins involved in cell proliferation.
  • Case Studies : In vitro studies have shown that related thieno[2,3-c]pyridine derivatives effectively inhibit the growth of various cancer cell lines, including breast and lung cancer cells .

Antimicrobial Activity

Another area of interest is the antimicrobial properties of this compound. Research has demonstrated:

  • Inhibition of Bacterial Growth : Ethyl 3-cyano-2-(2-iodobenzamido)-4,5-dihydrothieno[2,3-c]pyridine has shown potential against several bacterial strains.
  • Mechanism : The presence of the cyano group is believed to enhance the lipophilicity of the compound, facilitating its penetration into bacterial membranes .

Pharmacological Studies

Pharmacological evaluations have been conducted to assess the safety and efficacy profiles of this compound. Key findings include:

  • Toxicity Assessments : Preliminary toxicity studies reveal that while the compound exhibits promising biological activity, careful evaluation of its safety profile is essential before clinical applications.
  • Bioavailability : Studies suggest that modifications to the chemical structure can improve bioavailability and reduce side effects .

Comparative Analysis

The following table summarizes the biological activities reported for ethyl 3-cyano-2-(2-iodobenzamido)-4,5-dihydrothieno[2,3-c]pyridine compared to similar compounds.

Compound NameBiological ActivityMechanismReference
Ethyl 3-Cyano-2-(2-Iodobenzamido)-4,5-Dihydrothieno[2,3-c]pyridineAnticancerInduces apoptosis
Related Thieno CompoundsAntimicrobialDisrupts bacterial membranes
Clopidogrel DerivativesAnticoagulantInhibits platelet aggregation

Q & A

Q. What are the key synthetic steps for preparing ethyl 3-cyano-2-(2-iodobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate?

The synthesis involves:

  • Core formation : Cyclization of thiophene and pyridine precursors under reflux conditions in anhydrous solvents (e.g., tetrahydrofuran) to construct the thieno[2,3-c]pyridine scaffold .
  • Functionalization : Sequential introduction of the 2-iodobenzamido group via amide coupling and the cyano group using nitrile-forming reagents (e.g., cyanogen bromide) .
  • Esterification : Final carboxylation with ethyl chloroformate in the presence of a base like triethylamine . Reaction progress is monitored via TLC and NMR, with purification by column chromatography .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent connectivity, with the 2-iodobenzamido group showing characteristic aromatic peaks and amide proton signals (δ 8.0–10.0 ppm) .
  • X-ray crystallography : Resolves bond angles and dihedral angles in the thienopyridine core, critical for verifying stereoelectronic properties .
  • Mass spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]+^+) and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Temperature control : Lower temperatures (0–5°C) during amide coupling reduce side reactions, while cyclization requires reflux (80–100°C) for full ring closure .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while anhydrous conditions prevent hydrolysis of the cyano group .
  • Catalytic additives : Use of DMAP (4-dimethylaminopyridine) accelerates esterification, improving yields by 15–20% . Systematic DoE (Design of Experiments) approaches are recommended to balance competing factors .

Q. How can contradictions in spectroscopic data (e.g., unexpected NMR shifts) be resolved?

  • Complementary techniques : Pair NMR with IR spectroscopy to confirm carbonyl (1650–1750 cm1^{-1}) and cyano (2200–2250 cm1^{-1}) groups, resolving ambiguity in overlapping signals .
  • Computational validation : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and compare them to experimental NMR data to identify conformational anomalies .
  • Isotopic labeling : 15^{15}N-labeled analogs clarify amide proton exchange rates in dynamic NMR experiments .

Q. What role do substituents (e.g., 2-iodobenzamido, cyano) play in modulating biological activity?

  • Iodine’s electronic effects : The 2-iodo group enhances electrophilicity at the amide carbonyl, potentially increasing binding affinity to target proteins (e.g., kinases) .
  • Cyano group stability : Hydrolysis to carboxylic acids under physiological conditions can alter pharmacokinetics; stability assays (HPLC at pH 7.4) are essential for structure-activity studies .
  • Comparative analogs : Replace iodine with fluorine or methyl groups to study steric vs. electronic contributions using SPR (Surface Plasmon Resonance) .

Q. What computational methods are suitable for predicting this compound’s reactivity?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., ATP-binding pockets), guided by the compound’s X-ray-derived conformation .
  • MD simulations : GROMACS simulations (100 ns) assess stability of the thienopyridine core in aqueous environments, identifying potential hydrolysis sites .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with experimental IC50_{50} values to guide derivative design .

Methodological Guidance for Data Analysis

Q. How to address low reproducibility in multi-step syntheses?

  • Intermediate characterization : Isolate and fully characterize each intermediate (e.g., via 1^1H NMR, HRMS) before proceeding to subsequent steps .
  • Reagent purity : Use freshly distilled triethylamine and sublimed iodine to avoid side reactions during iodination .
  • Standardized protocols : Document reaction atmospheres (N2_2/Ar) and stirring rates, which impact mixing efficiency in viscous solvents like DMF .

Q. What strategies validate regioselectivity in functionalization reactions?

  • NOE (Nuclear Overhauser Effect) NMR : Detect spatial proximity between the cyano group and adjacent protons to confirm substitution position .
  • Single-crystal XRD : Resolves regiochemical outcomes unambiguously; for example, distinguishing 2-iodo vs. 3-iodo benzamido isomers .
  • Competitive experiments : Compare reaction outcomes using para- vs. ortho-substituted benzamides to quantify steric directing effects .

Tables for Key Data

Q. Table 1. Key Synthetic Parameters

StepOptimal ConditionsYield (%)Reference
CyclizationTHF, 80°C, 12 h65–70
Amide couplingDMF, EDC/HOBt, 0°C → RT, 24 h75–80
EsterificationEthyl chloroformate, TEA, 0°C, 2 h85–90

Q. Table 2. Spectroscopic Benchmarks

TechniqueKey SignalsReference
1^1H NMR (DMSO-d6)δ 10.2 (amide NH), δ 8.3 (Ar-H)
IR (KBr)2220 cm1^{-1} (C≡N)
X-rayBond angle C-S-C: 101.2°

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